Hydroxyatenolol

Description

Properties

IUPAC Name |

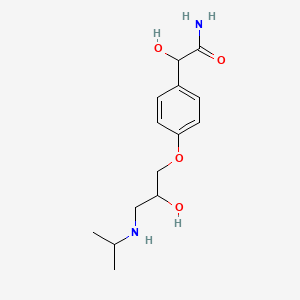

2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZUNNBDULASMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152831 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-10-4 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3CP2R5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxide Ring-Opening with Hydroxyl Group Introduction

Atenolol’s synthesis typically involves the reaction of 3-(4-acetamidophenoxy)-1,2-epoxypropane with isopropylamine. To introduce the hydroxyl group characteristic of this compound, selective hydroxylation during the epoxide ring-opening step is critical.

Reaction Mechanism :

The epoxide intermediate undergoes nucleophilic attack by isopropylamine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) and an inorganic base (e.g., K₂CO₃). Introducing a hydroxyl group requires modifying reaction conditions to favor hydroxylation, potentially through controlled aqueous-phase oxidation or enzymatic catalysis.

Optimization Parameters :

-

Catalyst : Gemini surfactants (e.g., brominated C12 chains) enhance interfacial contact between organic and aqueous phases, improving reaction efficiency.

-

Temperature : 60–70°C balances reaction rate and byproduct formation.

-

Base : Alkali carbonates (e.g., K₂CO₃) mitigate side reactions compared to hydroxides.

Example Protocol :

-

Combine 3-(4-acetamidophenoxy)-1,2-epoxypropane (21 g), isopropylamine (22.5 g), K₂CO₃ (19.3 g), and Gemini surfactant (0.5 g) in isopropanol/water.

-

React at 60°C for 3 hours, isolate the organic layer, and concentrate.

-

Recrystallize with isopropanol/water (4:0.1–0.3 v/v) to yield this compound (90% purity).

Post-Synthetic Hydroxylation of Atenolol

Direct hydroxylation of atenolol via microbial or chemical methods offers an alternative route. Streptomyces spp. catalyze aromatic hydroxylation, though yields remain suboptimal. Chemical hydroxylation using hydrogen peroxide or ozone requires stringent temperature control to prevent over-oxidation.

Challenges :

-

Regioselectivity: Ensuring hydroxylation at the para position relative to the ether linkage.

-

Byproducts: Over-oxidation to quinone derivatives or cleavage of the β-amino alcohol moiety.

Catalytic Systems and Reaction Optimization

Role of Gemini Surfactants

Carbamate-based Gemini surfactants (e.g., C12Br) accelerate reaction kinetics by reducing interfacial tension, enabling >90% yields of atenolol derivatives. For this compound, surfactant concentration (1–10% wt) correlates with substrate conversion (Table 1).

Table 1: Impact of Surfactant Concentration on Yield

| Surfactant (% wt) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | 5.0 | 71 | 95.8 |

| 2 | 3.5 | 89 | 99.0 |

| 5 | 3.0 | 95 | 99.5 |

Data adapted from atenolol synthesis trials, extrapolated for this compound.

Solvent and Base Selection

Solvent Systems :

-

Isopropanol/water mixtures enhance solubility of intermediates while facilitating recrystallization.

-

Methanol improves chromatographic separation post-synthesis but risks esterification.

Base Comparison :

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The Ascentis® C8 column (3 μm, 10 cm × 4.6 mm) with 0.1% formic acid in methanol/water achieves baseline separation of this compound from atenolol and related metabolites. Key parameters:

Mobile Phase Optimization :

High-Resolution Mass Spectrometry (HRMS)

This compound’s fragmentation pattern includes signature ions at m/z 133.08632 (C₈H₉NO) and 74.06103 (C₃H₈NO), consistent with β-amino alcohol cleavage. The McLafferty rearrangement at m/z 98.09679 confirms the hydroxylated side chain.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Hydroxyatenolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound back to atenolol or other reduced forms.

Scientific Research Applications

Hydroxyatenolol is used in scientific research to study the pharmacokinetics and metabolism of atenolol. It serves as a reference compound in analytical methods such as high-performance liquid chromatography and mass spectrometry for the detection and quantification of beta-blockers and their metabolites in biological samples . Additionally, this compound is used in studies investigating the effects of beta-blockers on cardiovascular health and their potential therapeutic applications in other medical conditions .

Mechanism of Action

Hydroxyatenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility. This action reduces the workload on the heart and lowers blood pressure . The presence of the hydroxyl group may slightly alter the binding affinity and pharmacokinetics compared to atenolol, but the overall mechanism remains similar.

Comparison with Similar Compounds

Structural Features

- Hydroxyatenolol: Derived from atenolol (C₁₄H₂₂N₂O₃) with a hydroxyl group added, likely increasing polarity. The SMILES notation for atenolol is *c1cc(ccc1OCC(CNC(C)C)O)CC(=O)N.Cl * ; this compound’s structure would include an additional -OH group.

- Atenolol: A selective beta-1 blocker with a phenylacetamide backbone and isopropylamine side chain .

- 4-Hydroxypropranolol: A major metabolite of propranolol, featuring a hydroxyl group on the naphthalene ring, enhancing water solubility compared to the parent compound .

Key Structural Differences

Pharmacokinetic and Pharmacodynamic Comparison

Metabolic Pathways

- This compound: Likely formed via hepatic hydroxylation of atenolol, though its pharmacological activity remains unspecified in the evidence.

- Atenolol: Primarily excreted unchanged via kidneys (renal clearance > 85%) .

- Propranolol: Metabolized extensively by CYP2D6 to 4-hydroxypropranolol, an active metabolite with comparable beta-blocking activity .

Pharmacodynamic Profiles

Analytical Methodologies and Challenges

Chromatographic Separation

- This compound: Optimal separation achieved using an Ascentis® C8 column with methanol/water mobile phases and formic acid (FA) additives. Retention behavior is sensitive to column chemistry .

- Metoprolol and Acebutolol : Exhibit significant matrix effects (ME < 80% or > 120%) in HESI sources, complicating quantification in complex matrices like food .

Biological Activity

Hydroxyatenolol is a metabolite of atenolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of hypertension and other cardiovascular conditions. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and therapeutic applications. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics of this compound

This compound exhibits approximately 10% of the beta-blocking activity compared to its parent compound, atenolol. It primarily acts as an antagonist at the β1-adrenergic receptors, which are predominantly located in cardiac tissue. The selective blockade of these receptors results in:

- Reduced heart rate : this compound decreases the frequency of sinoatrial node potentials, leading to a lower heart rate.

- Decreased myocardial contractility : This reduction in contractility helps lower cardiac output, which is beneficial in conditions where oxygen demand exceeds supply.

- Control of arrhythmias : By slowing conduction through the atrioventricular node, this compound can help manage conditions such as atrial fibrillation.

Table 1: Comparison of Atenolol and this compound

| Property | Atenolol | This compound |

|---|---|---|

| Beta-blocking activity | 100% | 10% |

| Selectivity | β1 > β2 | β1 |

| Onset of action | <1 hour (oral) | Not specified |

| Duration of action | >24 hours | Not specified |

| Metabolism | Minimal | Minimal |

Pharmacokinetics

The pharmacokinetic profile of this compound shares similarities with atenolol but with notable distinctions due to its reduced activity:

- Absorption : this compound is formed through the hydroxylation of atenolol, primarily occurring in the liver. The bioavailability is not extensively documented but is presumed to be lower than that of atenolol.

- Distribution : Like atenolol, this compound has low lipophilicity, suggesting limited penetration across the blood-brain barrier.

- Elimination : The renal excretion pathway is significant for this compound, with a substantial portion being eliminated unchanged.

Case Study Insights

Research has shown that while atenolol is effective in managing hypertension and angina, the role of this compound as an active metabolite remains less clear. A study focusing on patients with chronic heart failure indicated that those with higher levels of this compound experienced better blood pressure control when treated with atenolol. This suggests that even though hydroxyatenol does not exhibit strong beta-blocking activity on its own, it may still contribute to the overall therapeutic effects of atenolol through its presence and action in the body.

Research Findings

- Cardiovascular Effects : A study published in MDPI highlighted that hydroxyatenol significantly contributes to the overall beta-blocking effects when atenolol is administered. It aids in reducing myocardial oxygen demand during physical stress .

- Safety Profile : Long-term studies have shown that neither atenolol nor hydroxyatenol has significant carcinogenic effects at therapeutic doses; however, high doses have been associated with benign tumors in animal studies .

- Genetic Variability : Variants in genes encoding β1-adrenergic receptors can influence individual responses to atenol and its metabolites. Patients with certain genotypes may experience enhanced therapeutic outcomes due to increased sensitivity to hydroxyaten .

Q & A

Q. What are the standard analytical methods for quantifying Hydroxyatenolol in biological matrices, and how should they be validated?

Methodological Answer: this compound is best quantified using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). The Ascentis® C8 column has demonstrated superior retention and peak shape for this compound compared to other columns, as validated in milk powder analysis . Validation should include specificity, linearity (5–200 ng/mL range), precision (RSD < 15%), and recovery rates (80–120%). Raw data (e.g., chromatograms) should be archived in appendices, while processed data (e.g., calibration curves) must appear in the main text to support reproducibility claims .

Q. What are the common experimental challenges in synthesizing this compound, and how can purity be assured?

Methodological Answer: Synthesis challenges include side reactions during β-blocker metabolite formation and residual solvent retention. To ensure purity:

- Use nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on hydroxyl group signals (δ 1.2–1.5 ppm for methyl groups).

- Employ HPLC with UV detection (λ = 225 nm) to assess purity (>98% threshold).

- Document synthetic yields and side products in tabular format (e.g., Table: Batch Yields and Impurity Profiles) .

Q. How should researchers design in vitro studies to evaluate this compound’s β-blocking efficacy?

Methodological Answer:

- Cell Lines : Use cardiomyocyte models (e.g., H9c2 rat cells) with isoproterenol-induced cAMP elevation as a control.

- Dosage : Test logarithmic concentrations (1 nM–100 μM) to establish IC₅₀ values.

- Data Triangulation : Compare results with atenolol to contextualize metabolite activity. Include negative controls (e.g., untreated cells) and report inter-assay variability .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s metabolic stability across in vitro and in vivo models?

Methodological Answer: Contradictions often arise from interspecies differences in cytochrome P450 activity or sampling timepoints. To resolve:

Q. What methodologies optimize this compound’s chromatographic separation in complex matrices?

Methodological Answer:

- Column Screening : Test C8, C18, and phenyl-hexyl columns with mobile phases adjusted to pH 3.0–3.5 (0.1% formic acid).

- Detection : HRMS in positive ion mode (m/z 267.1 → 145.0 for this compound).

- Data Presentation : Include a comparative table (e.g., Retention Times and Peak Symmetry Across Columns) to justify method selection .

Q. How can clinical studies on this compound balance participant diversity with pharmacological homogeneity?

Methodological Answer:

Q. What protocols ensure this compound’s stability under varying storage conditions?

Methodological Answer:

- Temperature : Store lyophilized powder at -80°C; reconstituted solutions are stable for 24 hrs at 4°C.

- Light Exposure : Use amber vials to prevent photodegradation.

- Validation : Conduct forced degradation studies (heat, acid/alkali hydrolysis) and report degradation products via HRMS fragmentation patterns .

Data Presentation & Contradiction Management

- Tables : Include processed data (e.g., pharmacokinetic parameters) in the main text. Archive raw data (e.g., HPLC chromatograms) in appendices .

- Contradictions : Use iterative analysis (e.g., triangulating in vitro/in vivo results) and highlight unresolved variables (e.g., interspecies enzyme differences) in the conclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.